2-Acetolactate, (R)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetolactate can be synthesized through the catalytic transformation of pyruvate using acetolactate synthase (ALS). This enzyme catalyzes the condensation of two molecules of pyruvate to form 2-acetolactate . The reaction typically occurs under anaerobic conditions to prevent the formation of diacetyl, a byproduct that can inhibit the process .
Industrial Production Methods
In industrial settings, 2-acetolactate is produced using whole-cell biocatalysts. For example, engineered strains of Lactococcus lactis expressing robust ALS can efficiently convert pyruvate into 2-acetolactate. This method allows for high yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Acetolactate undergoes several types of chemical reactions, including:
Decarboxylation: Catalyzed by acetolactate decarboxylase, converting 2-acetolactate to ®-acetoin.
Oxidation: Can be oxidized to form diacetyl, especially under aerobic conditions.
Common Reagents and Conditions
Decarboxylation: Requires acetolactate decarboxylase and typically occurs at a neutral pH.
Oxidation: Requires oxygen and can be catalyzed by various oxidizing agents.
Major Products Formed
®-Acetoin: Formed through decarboxylation.
Diacetyl: Formed through oxidation.
Scientific Research Applications
2-Acetolactate has numerous applications in scientific research:
Mechanism of Action
2-Acetolactate exerts its effects primarily through its role as a substrate for enzymes like acetolactate synthase and acetolactate decarboxylase. These enzymes catalyze the formation and conversion of 2-acetolactate in various metabolic pathways. The molecular targets include pyruvate and other intermediates in the biosynthesis of branched-chain amino acids .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetolactate: The enantiomer of ®-2-acetolactate, which also participates in similar metabolic pathways.
Acetoin: A product of 2-acetolactate decarboxylation, involved in various biochemical processes.
Diacetyl: An oxidation product of 2-acetolactate, known for its role in flavor production.
Uniqueness
2-Acetolactate, ®-, is unique due to its specific role in the biosynthesis of branched-chain amino acids and its chiral nature, which affects its interactions with enzymes and other molecules in metabolic pathways .
Properties
CAS No. |
26011-30-3 |
---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methyl-3-oxobutanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)5(2,9)4(7)8/h9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChI Key |
NMDWGEGFJUBKLB-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)[C@](C)(C(=O)O)O |
Canonical SMILES |
CC(=O)C(C)(C(=O)O)O |
Origin of Product |
United States |
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